molecular formula C6H3N3O3 B15224878 3-Hydroxy-5-nitropicolinonitrile

3-Hydroxy-5-nitropicolinonitrile

Cat. No.: B15224878
M. Wt: 165.11 g/mol
InChI Key: GSPGNQICRZDXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-nitropicolinonitrile is an organic compound with the molecular formula C6H3N3O3 It is a derivative of picolinonitrile, featuring a hydroxyl group at the 3-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-nitropicolinonitrile typically involves the nitration of 3-hydroxypicolinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is typically performed under an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and acid concentration, are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted picolinonitrile derivatives.

Scientific Research Applications

3-Hydroxy-5-nitropicolinonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Potential use in the development of bioactive compounds due to its functional groups.

    Medicine: Research into its derivatives for potential pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-nitropicolinonitrile depends on its specific application. In chemical reactions, the hydroxyl and nitro groups play crucial roles in determining its reactivity and interaction with other molecules. The nitro group can act as an electron-withdrawing group, influencing the compound’s electrophilicity and nucleophilicity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

    3-Hydroxy-4-nitropicolinonitrile: Similar structure but with the nitro group at the 4-position.

    5-Hydroxy-3-nitropicolinonitrile: Hydroxyl and nitro groups swapped positions.

    3-Hydroxy-5-chloropicolinonitrile: Chlorine substituent instead of a nitro group.

Uniqueness: 3-Hydroxy-5-nitropicolinonitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and potential applications. The combination of hydroxyl and nitro groups at the 3- and 5-positions, respectively, provides distinct electronic and steric properties compared to its analogs.

Properties

Molecular Formula

C6H3N3O3

Molecular Weight

165.11 g/mol

IUPAC Name

3-hydroxy-5-nitropyridine-2-carbonitrile

InChI

InChI=1S/C6H3N3O3/c7-2-5-6(10)1-4(3-8-5)9(11)12/h1,3,10H

InChI Key

GSPGNQICRZDXMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.